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Compound of Interest

Compound Name: 2-Phenylethanol

Cat. No.: B1677666 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for purified

2-phenylethanol, a primary alcohol widely used in the fragrance, flavor, and pharmaceutical

industries. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition. This document is intended for researchers, scientists, and drug development

professionals who require a detailed understanding of the spectroscopic properties of this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of 2-phenylethanol are

presented below.

¹H NMR Data
The ¹H NMR spectrum of 2-phenylethanol shows distinct signals corresponding to the

aromatic and aliphatic protons in the molecule. The chemical shifts (δ) are reported in parts per

million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz

(Hz).
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Proton Assignment
Chemical Shift (δ) in

CDCl₃ (ppm)
Multiplicity

Coupling Constant

(J) in Hz

Phenyl (C₆H₅) 7.27 - 7.35 multiplet (m) -

Methylene (-CH₂-Ph) 2.89 triplet (t) 6.7

Methylene (-CH₂-OH) 3.86 triplet (t) 6.7

Hydroxyl (-OH) 2.18 broad singlet (br s) -

Note: The chemical shift of the hydroxyl proton can vary depending on the concentration and

solvent used.[1]

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment
Chemical Shift (δ) in CDCl₃

(ppm)

Chemical Shift (δ) in D₂O

(ppm)

C1 (ipso-C) 138.6 141.812

C2/C6 (ortho-C) 129.0 131.775

C3/C5 (meta-C) 128.6 131.370

C4 (para-C) 126.4 129.177

-CH₂-Ph 39.2 40.511

-CH₂-OH 63.8 65.315

Data sourced from various spectral databases.[2][3][4]

Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of a liquid sample like 2-
phenylethanol.

Sample Preparation:
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Accurately weigh approximately 5-20 mg of purified 2-phenylethanol for ¹H NMR (20-50

mg for ¹³C NMR) into a clean, dry vial.[5]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the

vial.[5][6]

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[5]

Filter the solution through a pipette with a cotton or glass wool plug to remove any

particulate matter.[7]

Transfer the filtered solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[5]

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.[5]

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[5]

Tune the probe to the appropriate nucleus (¹H or ¹³C).[5]

Set the acquisition parameters, including the number of scans, spectral width, and

relaxation delay.[5]

Acquire the spectrum.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).
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Integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
The IR spectrum of 2-phenylethanol shows characteristic absorption bands for the hydroxyl

and aromatic groups.

Vibrational Mode Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad

C-H stretch (sp² aromatic) 3000 - 3100 Medium

C-H stretch (sp³ aliphatic) 2850 - 3000 Medium

C=C stretch (aromatic ring) 1450 - 1600 Medium

C-O stretch (primary alcohol) 1000 - 1100 Strong

C-H bend (aromatic) 690 - 900 Strong

Data compiled from typical values for the respective functional groups.[8][9]

Experimental Protocol for IR Spectroscopy
For a liquid sample like 2-phenylethanol, the "neat" sampling technique is commonly

employed.[10][11]

Sample Preparation:

Place one to two drops of purified 2-phenylethanol onto the center of a clean, dry salt

plate (e.g., NaCl or KBr).[10][11]

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a

thin, uniform film between the plates.[11]
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Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[10]

Acquire the background spectrum (of the empty instrument).

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background.

Post-Acquisition:

Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a

desiccator to prevent damage from moisture.[11]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight and elemental composition of a compound,

as well as to elucidate its structure through fragmentation patterns.

Mass Spectral Data
The electron ionization (EI) mass spectrum of 2-phenylethanol shows a molecular ion peak

and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment Ion

122 23.5 [C₈H₁₀O]⁺ (Molecular Ion)

92 55.3 [C₇H₈]⁺

91 100 [C₇H₇]⁺ (Tropylium ion)

65 18.2 [C₅H₅]⁺

31 8.3 [CH₂OH]⁺

Data sourced from the MassBank database.[12] The base peak at m/z 91 is characteristic of

compounds containing a benzyl group.
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Experimental Protocol for Mass Spectrometry
The following is a general protocol for obtaining a mass spectrum of a liquid sample using a

gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI)

source.[13]

Sample Preparation:

Prepare a dilute solution of 2-phenylethanol in a volatile organic solvent (e.g.,

dichloromethane or methanol).

The concentration should be optimized for the specific instrument, typically in the parts-

per-million (ppm) range.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The sample is vaporized and separated on the GC column.

The separated components elute from the column and enter the ion source of the mass

spectrometer.[14]

In the ion source, molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.[15]

The resulting ions are accelerated into the mass analyzer, where they are separated

based on their m/z ratio.[15]

The ions are detected, and a mass spectrum is generated.[14]

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

fragmentation pathway of 2-phenylethanol in mass spectrometry.
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Caption: General workflow for the spectroscopic analysis of 2-phenylethanol.
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Caption: Proposed mass spectral fragmentation of 2-phenylethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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